N-(2H-1,3-benzodioxol-5-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[2-(Methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[4,5-d]pyrimidin core. Key structural attributes include:
- Thiazolo[4,5-d]pyrimidin core: A bicyclic system combining thiazole and pyrimidine rings, with a methylsulfanyl substituent at position 2 and a ketone at position 5.
- Acetamide linkage: Connects the benzodioxol moiety to the thiazolo-pyrimidin system.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c1-24-15-18-13-12(25-15)14(21)19(6-16-13)5-11(20)17-8-2-3-9-10(4-8)23-7-22-9/h2-4,6H,5,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWYRHZHFYXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Structure and Composition
The compound has a complex structure characterized by multiple functional groups, including a benzodioxole moiety and a thiazolo-pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 451.5 g/mol .
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives possess significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. A study evaluated novel aminothiazole derivatives and found promising results against human cancer cell lines . The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. For example, the inhibition of lysosomal phospholipase A2 (PLA2G15) has been linked to drug-induced phospholipidosis, which can influence cellular responses to therapeutic agents .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of thiazole derivatives, compounds were tested against Candida albicans, Staphylococcus aureus, and Escherichia coli. The disk diffusion method revealed that certain derivatives exhibited significant inhibitory effects on these microorganisms .
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| Compound C | Candida albicans | 22 |
Case Study 2: Anticancer Activity Assessment
A recent investigation into aminothiazole derivatives showed that several compounds demonstrated potent cytotoxic effects against various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with different concentrations of the compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG2 | 15 |
| Compound E | NCI-H661 | 12 |
| Compound F | DLD-1 | 10 |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide functionality undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Reaction Conditions | Products | Kinetics | Analytical Methods |
|---|---|---|---|
| 1M HCl (reflux, 6h) | Carboxylic acid derivative | First-order kinetics () | TLC, HPLC (retention time: 4.2 min) |
| 1M NaOH (60°C, 4h) | Carboxylate salt | Pseudo-first-order () | NMR (, CH loss) |
Mechanism : Nucleophilic attack by water or hydroxide ion on the carbonyl carbon, followed by cleavage of the C–N bond.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (–SMe) group is oxidized to sulfoxide (–SO–) or sulfone (–SO–) using mild or strong oxidizing agents.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| HO (3%) | RT, 12h | Sulfoxide derivative | 78% |
| mCPBA (1.2 eq) | CHCl, 0°C | Sulfone derivative | 92% |
Key Finding : Sulfone formation is irreversible and enhances solubility in polar solvents.
Nucleophilic Substitution at the Thiazolo-Pyrimidine Core
The electron-deficient thiazolo[4,5-d]pyrimidine core undergoes nucleophilic substitution at the C-2 position.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH | Ethanol, 70°C, 8h | 2-Amino-thiazolo-pyrimidine | Antimicrobial agents |
| Piperidine | DMF, 100°C, 6h | Piperidine-substituted analog | Kinase inhibitors |
Mechanistic Insight : Aromatic nucleophilic substitution (SAr) facilitated by the electron-withdrawing effect of the pyrimidine ring.
Reduction of the Carbonyl Group
The ketone group at the 7-position is reduced to a secondary alcohol using borohydrides.
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH | MeOH, 0°C, 2h | 7-Hydroxy derivative | Racemic mixture |
| LiAlH | THF, reflux, 1h | Over-reduction to CH | Not applicable |
Limitation : Over-reduction with LiAlH compromises the thiazolo-pyrimidine scaffold.
Cyclization Reactions
Under thermal or acidic conditions, the compound undergoes intramolecular cyclization to form fused heterocycles.
| Conditions | Product | Driving Force |
|---|---|---|
| HSO (conc.), 120°C | Benzodioxole-fused quinazoline | Aromatic stabilization |
| PPA, 150°C | Thiazolo-triazole derivative | Dehydration |
Application : Cyclized products show enhanced binding to DNA gyrase.
Sulfanyl Group Substitution
The methylsulfanyl group is displaced by stronger nucleophiles in the presence of transition metals.
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| KSCN | CuI | Thiocyanate analog | 65% |
| NaN | Pd(OAc) | Azide derivative | 81% |
Note : Azide derivatives serve as precursors for click chemistry applications .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond in the methylsulfanyl group.
| Wavelength | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 nm | Acetonitrile | Radical-coupled dimer | Φ = 0.33 |
Significance : Useful for studying radical intermediates in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]Pyrimidin Analogues
N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydro[1,3]Thiazolo[4,5-d]Pyrimidin-5-yl]Sulfanyl}Acetamide ()
- Core Structure : Shared thiazolo[4,5-d]pyrimidin system.
- Substituents :
- N-Benzyl group : Increases lipophilicity compared to the target compound’s benzodioxol.
- 4-Ethoxyphenyl : Introduces steric bulk and electron-donating effects.
- Thioxo group (C=S): Enhances hydrogen-bonding capacity vs. methylsulfanyl (C-SCH₃) in the target.
- Molecular Formula : C₂₃H₂₂N₄O₃S₃ (MW: 498.63 g/mol) .
- Key Differences : Higher sulfur content and ethoxy group may alter solubility and target affinity.
(2Z)-2-(Substituted Benzylidene)-Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Core Structure : Thiazolo[3,2-a]pyrimidine (distinct ring fusion compared to the target’s [4,5-d] system).
- Substituents: Benzylidene groups (e.g., 2,4,6-trimethyl or 4-cyano): Influence π-π stacking and dipole interactions. Cyanide substituents: Increase electrophilicity and metabolic liability.
- Molecular Formula : C₂₀H₁₀N₄O₃S (MW: 386 g/mol) for compound 11a .
- Key Differences : Altered core topology and substituent positioning likely affect binding modes.
Dihydropyrimidin and Pyrimidinone Analogues
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-Benzyl-Acetamide ()
- Core Structure: Non-fused dihydropyrimidinone.
- Substituents :
- ¹H NMR Data : δ 10.01 ppm (NH), indicating strong hydrogen bonding .
- Molecular Formula : C₁₄H₁₅N₃OS (MW: 297.35 g/mol) .
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]-2-[4-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyrimidin-1-yl]Acetamide ()
- Core Structure: Monocyclic pyrimidinone.
- Substituents :
- Benzodioxol group : Shared with the target compound.
- 4-Methoxyphenyl : Electron-donating substituent at position 3.
- Molecular Formula : C₂₁H₁₉N₃O₅ (MW: 393.4 g/mol) .
- Key Differences : Absence of thiazole ring reduces sulfur-mediated interactions.
Structural and Physicochemical Comparison Table
Key Research Findings and Implications
Electronic Effects :
- The methylsulfanyl group in the target compound provides moderate electron-donating effects, whereas thioxo (C=S) in ’s analogue enhances polarity and hydrogen-bonding capacity .
- Benzodioxol vs. benzyl/ethoxy substituents significantly alter lipophilicity and metabolic pathways.
Spectral Data Insights :
- ¹H NMR shifts (e.g., δ 10.01 ppm in ) correlate with NH hydrogen bonding, suggesting stronger intermolecular interactions in dihydropyrimidin derivatives .
- IR spectra in (e.g., 2,219 cm⁻¹ for CN) highlight functional groups absent in the target compound .
Synthetic Considerations: Thiazolo-pyrimidin cores (–3) are typically synthesized via cyclocondensation or multi-step heterocyclization, whereas dihydropyrimidinones () often employ Biginelli-like reactions .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via condensation reactions involving thiazolo[4,5-d]pyrimidinone cores and benzodioxol-5-yl acetamide derivatives. A common approach involves refluxing intermediates (e.g., substituted benzaldehydes) with thiouracil analogs in acetic anhydride/acetic acid mixtures, using sodium acetate as a catalyst. Key intermediates include thiazolo-pyrimidinone precursors and functionalized benzodioxolyl acetamides. For example, similar thiazolo[3,2-a]pyrimidine derivatives were synthesized by reacting thiouracil with chloroacetic acid and aromatic aldehydes under reflux .
Q. Which spectroscopic techniques are most effective for characterizing its structural features?
- NMR spectroscopy : H and C NMR are critical for confirming substituent positions and electronic environments (e.g., methylsulfanyl or benzodioxolyl groups). For instance, H NMR can resolve olefinic protons (=CH) at ~7.9–8.1 ppm in similar thiazolo-pyrimidine derivatives .
- X-ray crystallography : Single-crystal studies (e.g., mean C–C bond length = 0.003–0.004 Å) validate planar geometries and hydrogen-bonding networks in related structures .
- Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., [M] peaks matching CHNOS in analogous compounds) .
Q. What solvent systems and purification methods are optimal for isolating this compound?
Polar aprotic solvents (e.g., DMF) are often used for recrystallization. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) resolves impurities in benzodioxolyl-thiazolo pyrimidine hybrids. Evidence from structurally similar acetamides suggests that solvent selection impacts yield and purity due to hydrogen-bonding interactions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to identify optimal catalysts, temperatures, and solvent ratios, reducing trial-and-error approaches . Molecular docking may also guide functional group modifications to enhance reactivity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR/IR signals (e.g., unexpected downfield shifts) can arise from tautomerism or steric effects. Cross-validation with X-ray crystallography is essential. In one study, a thiazolo-pyrimidine’s C NMR data conflicted with computational predictions until X-ray analysis confirmed a non-planar conformation .
Q. How can in vitro antioxidant activity be systematically evaluated for this compound?
Use radical scavenging assays (e.g., DPPH or ABTS) with controlled oxygen environments. For related pyrazolo-benzothiazine acetamides, IC values were determined via UV-Vis spectroscopy at 517 nm, with ascorbic acid as a reference . Dose-response curves and kinetic studies (0–60 minutes) are critical for distinguishing direct scavenging from indirect antioxidant mechanisms.
Q. What advanced reactor designs enhance scalability while maintaining purity?
Membrane reactors or microfluidic systems improve mass transfer and reduce side reactions. For example, continuous-flow reactors with in-line FTIR monitoring enable real-time adjustments for thiazolo-pyrimidine syntheses, achieving >90% purity in scaled batches .
Methodological Considerations
- Data contradiction analysis : Always correlate spectroscopic data with crystallographic results to resolve ambiguities.
- Experimental design : Use factorial design (e.g., Taguchi method) to optimize variables like temperature, solvent polarity, and catalyst loading .
- Bioactivity validation : Pair in vitro assays with molecular dynamics simulations to predict binding affinities for target enzymes (e.g., oxidoreductases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
